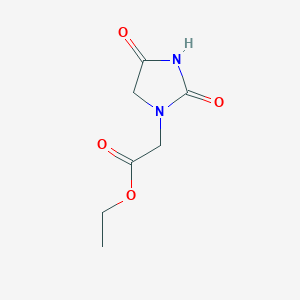

Ethyl 2,4-dioxoimidazolidine-1-acetate

Description

Ethyl 2,4-dioxoimidazolidine-1-acetate is a heterocyclic compound featuring an imidazolidine ring substituted with two ketone groups at positions 2 and 4, along with an ethyl acetate moiety at the 1-position. The ethyl ester group enhances solubility and bioavailability, making such compounds valuable in pharmacokinetic optimization .

Properties

Molecular Formula |

C7H10N2O4 |

|---|---|

Molecular Weight |

186.17 g/mol |

IUPAC Name |

ethyl 2-(2,4-dioxoimidazolidin-1-yl)acetate |

InChI |

InChI=1S/C7H10N2O4/c1-2-13-6(11)4-9-3-5(10)8-7(9)12/h2-4H2,1H3,(H,8,10,12) |

InChI Key |

OHZVVWICBOJXRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CC(=O)NC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2,5-dioxoimidazolidine-1-acetate (CAS 117043-46-6)

Structural Differences :

- Dioxo Positions: The primary distinction lies in the placement of the ketone groups. Ethyl 2,4-dioxoimidazolidine-1-acetate has ketones at positions 2 and 4, while its isomer, Ethyl 2,5-dioxoimidazolidine-1-acetate, features ketones at positions 2 and 3.

Physicochemical Properties :

| Property | Ethyl 2,4-dioxoimidazolidine-1-acetate | Ethyl 2,5-dioxoimidazolidine-1-acetate |

|---|---|---|

| Molecular Formula | Not Specified | C₇H₁₀N₂O₄ |

| Molecular Weight | Not Specified | 186.17 g/mol |

| CAS Number | Not Provided | 117043-46-6 |

| Purity | Not Specified | 97% |

Other Structural Analogs

Ethyl 2-(2,4-dioxotetrahydroimidazol-1-yl)acetate Derivatives

Compounds with additional substituents (e.g., methyl or phenyl groups) on the imidazolidine ring exhibit varied bioactivity. For example, alkylation at the nitrogen atoms can enhance metabolic stability, while aromatic substituents may improve target binding affinity.

Thiadiazole-Fused Derivatives (e.g., Compound II in )

Such derivatives are synthesized via condensation reactions involving thiosemicarbazide and aldehydes, emphasizing the role of ring functionalization in tuning biological activity .

Research Findings and Implications

- Synthetic Challenges : The synthesis of Ethyl 2,4-dioxoimidazolidine-1-acetate likely involves cyclization of urea derivatives with ethyl glyoxylate, analogous to methods used for 2,5-dioxo isomers. Positional isomerism necessitates precise reaction control to avoid byproducts like the 2,5-dioxo variant .

Preparation Methods

Nucleophilic Substitution with Ethyl Chloroacetate

The most direct method involves alkylating a hydantoin precursor at the N1 position using ethyl chloroacetate. In a representative procedure, hydantoin (compound 2, 4.54 mmol) is dissolved in dimethylformamide (DMF, 10 mL) with sodium hydride (NaH, 1.2 equivalents) as the base. Ethyl chloroacetate (1.2 equivalents) is added dropwise at 40°C, and the mixture is stirred for 3 hours. Workup includes solvent evaporation, aqueous extraction with ethyl acetate, and purification via flash chromatography (petroleum ether/ethyl acetate, 10:1), yielding 82% of the target compound.

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | NaH |

| Temperature | 40°C |

| Reaction Time | 3 hours |

| Yield | 82% |

This method’s efficiency stems from DMF’s high polarity, which stabilizes the transition state during nucleophilic substitution. NaH ensures deprotonation of hydantoin’s nitrogen, enhancing its nucleophilicity.

Condensation Reactions

Acid-Catalyzed Cyclocondensation

Alternative routes employ condensation of urea derivatives with α-hydroxy esters. For instance, ethyl glycinate hydrochloride reacts with urea in glacial acetic acid under reflux (120°C, 6 hours). The crude product is recrystallized from ethanol to yield 75–80% of the hydantoin core, which is subsequently alkylated as described in Section 1.1.

Phase-Transfer Catalyzed Alkylation

Patent literature highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) to enhance reaction rates. In a scaled-up procedure, hydantoin (8.76 mmol) and ethyl chloroacetate (10.52 mmol) are combined with TBAB (0.1 equivalents) in dichloromethane. Potassium carbonate (2 equivalents) acts as the base, enabling a 90% yield after 5 hours at 25°C.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies reveal DMF outperforms tetrahydrofuran (THF) and acetonitrile in alkylation reactions due to its ability to solubilize both polar and non-polar intermediates. Ethyl acetate, while suitable for extractions, is less effective as a primary solvent due to limited NaH compatibility.

Temperature and Time Dependence

Elevating temperatures beyond 50°C promotes side reactions, such as ester hydrolysis, reducing yields to <70%. Optimal conditions (40–45°C, 3–4 hours) balance reaction completeness and byproduct suppression.

Purification Techniques

Flash Chromatography

Silica gel chromatography with petroleum ether/ethyl acetate (10:1 to 20:1) effectively separates the target compound from unreacted starting materials and dimeric byproducts.

Recrystallization

Ethanol-water mixtures (3:1 v/v) are preferred for recrystallization, achieving >99% purity as confirmed by HPLC.

Scalability and Industrial Adaptations

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 2,4-dioxoimidazolidine-1-acetate to improve yield and purity?

- Methodological Answer : Begin by evaluating reaction conditions (solvent, temperature, catalyst) using stepwise optimization. For example, acetic acid reflux is commonly employed in imidazolidinedione syntheses (e.g., ). Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using HPLC or NMR. Adjust stoichiometry of reagents like sodium acetate (used to buffer acidic conditions) to minimize side reactions. Recrystallization from DMF/acetic acid mixtures can enhance purity .

Q. What spectroscopic techniques are most effective for characterizing ethyl 2,4-dioxoimidazolidine-1-acetate?

- Methodological Answer : Prioritize H/C NMR to confirm the imidazolidinedione core and ester group. IR spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For structural ambiguity, X-ray crystallography (using SHELXL for refinement) provides definitive confirmation of stereochemistry .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Analyze degradation products via LC-MS. Store in amber vials at –20°C under inert atmosphere, as imidazolidinediones are prone to hydrolysis in aqueous environments .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of ethyl 2,4-dioxoimidazolidine-1-acetate?

- Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Basis sets like 6-311++G(d,p) improve accuracy for heteroatoms. Compare results with experimental UV-Vis spectra to validate predictions .

Q. How can researchers resolve contradictions in reaction mechanisms proposed for imidazolidinedione derivatives?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies or trap reactive intermediates (e.g., using low-temperature NMR). Computational modeling (DFT) can identify transition states and compare activation energies for competing pathways. Cross-validate with isotopic labeling experiments .

Q. What strategies are effective for analyzing non-covalent interactions of this compound with biological targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Molecular docking (AutoDock Vina) paired with molecular dynamics simulations (AMBER) predicts interaction sites. Validate with mutagenesis studies on target proteins .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate bioactivity?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Include positive/negative controls (e.g., DMSO vehicle). Apply nonlinear regression (GraphPad Prism) to calculate IC/EC. Statistical significance (p < 0.05) should be confirmed via ANOVA with post-hoc tests .

Q. What statistical approaches are critical for interpreting contradictory spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.